Serylphenylalanine

Description

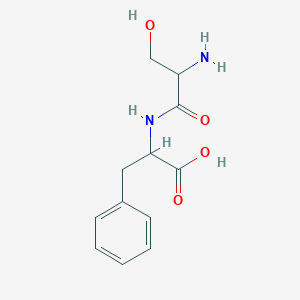

Structure

2D Structure

3D Structure

Properties

CAS No. |

16875-28-8 |

|---|---|

Molecular Formula |

C12H16N2O4 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

2-[(2-amino-3-hydroxypropanoyl)amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C12H16N2O4/c13-9(7-15)11(16)14-10(12(17)18)6-8-4-2-1-3-5-8/h1-5,9-10,15H,6-7,13H2,(H,14,16)(H,17,18) |

InChI Key |

PPQRSMGDOHLTBE-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)[O-])NC(=O)[C@H](CO)[NH3+] |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CO)N |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

Serylphenylalanine In Vivo: A Technical Guide on its Biological Significance and Metabolic Fate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serylphenylalanine (Ser-Phe) is a dipeptide composed of the amino acids L-serine and L-phenylalanine. While recognized as a metabolite, its specific, direct biological roles and functions in vivo are not extensively documented in current scientific literature.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its metabolic fate as a dipeptide and the significant biological functions of its constituent amino acids. This document serves as a foundational resource for researchers and professionals in drug development and life sciences investigating dipeptides and amino acid metabolism.

Introduction to this compound

This compound is a dipeptide resulting from the peptide linkage of L-serine and L-phenylalanine.[1] It is identified as a metabolite in biological systems, though its specific signaling or functional roles are not yet well-defined.[1][2] The biological significance of this compound is likely indirect, stemming from its hydrolysis into its constituent amino acids, which are both crucial for a multitude of physiological processes.

General Metabolism of Dipeptides In Vivo

The in vivo behavior of this compound can be inferred from the general metabolic pathways of dipeptides. Dipeptides from exogenous (dietary) and endogenous (protein turnover) sources are primarily hydrolyzed into their constituent amino acids by peptidases.[4][5]

Several organs play a key role in the metabolism and clearance of dipeptides from plasma, including the kidneys, liver, gut, and muscle.[4] The rate of hydrolysis and the primary site of metabolism can be influenced by the specific amino acid composition of the dipeptide.[4][5] For instance, the extraction of dipeptides by the liver can be rapid, with the kidneys playing a significant role in the removal of those that are cleared less efficiently by other organs.[4]

The uptake of dipeptides into cells can occur through various mechanisms. While some cells may take up dipeptides via simple diffusion or low-affinity carrier systems, specialized transporters like the human di/tri-peptide transporter 1 (hPEPT1) are also involved.[6][7] Once inside the cell, dipeptides are typically hydrolyzed by cytoplasmic peptidases.[6][8]

The following diagram illustrates the general workflow of dipeptide metabolism in vivo:

References

- 1. Ser-Phe | C12H16N2O4 | CID 7009598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phe-Ser | C12H16N2O4 | CID 193508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C12H16N2O4 | CID 21285384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. guhiy.com [guhiy.com]

- 6. portlandpress.com [portlandpress.com]

- 7. Phe-Ser | 16053-39-7 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

Physicochemical properties of L-Seryl-L-phenylalanine.

An In-depth Technical Guide to the Physicochemical Properties of L-Seryl-L-phenylalanine

Abstract

L-Seryl-L-phenylalanine (Ser-Phe) is a dipeptide composed of L-serine and L-phenylalanine residues joined by a peptide bond.[1] As a metabolite and a structural component of larger peptides and proteins, understanding its physicochemical properties is crucial for researchers in biochemistry, drug development, and materials science. This technical guide provides a comprehensive overview of the known physicochemical characteristics of L-Seryl-L-phenylalanine, detailed experimental protocols for its synthesis and analysis, and an exploration of the biological signaling pathways associated with its constituent amino acids.

Physicochemical Properties

The fundamental physicochemical properties of L-Seryl-L-phenylalanine are summarized below. These values are critical for a range of applications, including solubility testing, analytical method development, and computational modeling.

Data Summary

Quantitative data for L-Seryl-L-phenylalanine has been aggregated from various chemical databases and literature sources.

| Property | Value | Source |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid | PubChem[1] |

| Synonyms | Ser-Phe, Serinylphenylalanine, SF dipeptide | PubChem[1] |

| CAS Number | 16875-28-8 | PubChem[1][2][3] |

| Molecular Formula | C₁₂H₁₆N₂O₄ | PubChem[1][2] |

| Molecular Weight | 252.27 g/mol | PubChem[1][2] |

| Monoisotopic Mass | 252.11100700 Da | PubChem[1][2] |

| Appearance | White powder solid (predicted) | Research Peptide[3] |

| Computed XLogP3 | -3.5 | PubChem[1][2] |

| Experimental LogP | -2.77 (Extrapolated) | Human Metabolome Database[1] |

| pKa (Constituents) | Phenylalanine: 1.83 (carboxyl), 9.13 (amino) Serine: 2.21 (carboxyl), 9.15 (amino) | University of Calgary[4], Wikipedia[5] |

| Purity (Typical) | >98% (via HPLC) | Research Peptide[3] |

Experimental Protocols

This section details the methodologies for the chemical synthesis, purification, and characterization of L-Seryl-L-phenylalanine. The protocols provided are representative and may require optimization based on specific laboratory conditions and desired purity levels.

Solution-Phase Synthesis

The synthesis of L-Seryl-L-phenylalanine is typically achieved via a peptide coupling reaction in the solution phase. This method involves the formation of an amide bond between a carboxyl-activated, N-terminally protected L-serine and an ester-protected L-phenylalanine.

Materials:

-

N-Boc-L-serine

-

L-phenylalanine methyl ester hydrochloride[6]

-

N,N'-Dicyclohexylcarbodiimide (DCC)[6]

-

N-Hydroxysuccinimide (NHS)[6]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[6]

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[6]

-

Trifluoroacetic acid (TFA)[6]

-

Lithium hydroxide (LiOH)[6]

-

1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate, Brine[6]

Procedure:

-

Activation of N-Boc-L-serine: Dissolve N-Boc-L-serine (1 eq.), DCC (1.1 eq.), and NHS (1.2 eq.) in anhydrous DCM. Stir the mixture at 0°C for 30 minutes, then at room temperature for 2-4 hours. A white precipitate of dicyclohexylurea (DCU) will form.[6]

-

Coupling Reaction: In a separate flask, dissolve L-phenylalanine methyl ester hydrochloride (1 eq.) in DCM and add TEA (2.5 eq.) to neutralize the salt. Filter the DCU from the activated serine solution and add the filtrate to the phenylalanine methyl ester solution. Stir the reaction mixture at room temperature for 12-24 hours.[6]

-

Work-up: Filter any additional DCU precipitate. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected dipeptide, Boc-Ser(tBu)-Phe-OMe.[6]

-

Boc Deprotection: Dissolve the protected dipeptide in a 1:1 mixture of DCM and TFA and stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure.[6]

-

Saponification (Ester Hydrolysis): Dissolve the resulting methyl ester in a methanol/water mixture. Add LiOH (1.5 eq.) and stir until the reaction is complete (monitored by TLC or HPLC).[6]

-

Final Isolation: Acidify the mixture to pH 2-3 with 1 M HCl. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude L-Seryl-L-phenylalanine.[6]

Purification Protocol

High-purity L-Seryl-L-phenylalanine is essential for research applications. Preparative High-Performance Liquid Chromatography (HPLC) is the preferred method for achieving >98% purity.

Method: Preparative Reverse-Phase HPLC (RP-HPLC)

-

Column: C18 silica column (dimensions dependent on scale).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30-40 minutes is a typical starting point, to be optimized based on analytical HPLC of the crude product.[6]

-

Flow Rate: 10-20 mL/min, adjusted for column size.[6]

-

Detection: UV at 214 nm and 254 nm.[6]

Procedure:

-

Sample Preparation: Dissolve the crude product in a minimal volume of the initial mobile phase mixture (e.g., 95:5 A:B). Filter the solution through a 0.45 µm syringe filter.[6]

-

Injection and Fraction Collection: Equilibrate the column with the initial mobile phase. Inject the sample and begin the gradient elution. Collect fractions corresponding to the main product peak.[6]

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC. Pool the high-purity fractions.

-

Lyophilization: Freeze-dry the pooled fractions to obtain the final product as a pure, fluffy white powder.

Characterization and Analytical Methods

The identity and purity of the synthesized dipeptide must be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. A C18 analytical column with a gradient of acetonitrile in water (both containing 0.1% TFA) is standard.[7]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) is commonly used, and the expected [M+H]⁺ ion for C₁₂H₁₆N₂O₄ is m/z 253.1183.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure, including the presence of the serine and phenylalanine residues and the peptide bond.

-

Optical Rotation: The specific rotation is measured using a polarimeter to confirm the stereochemical integrity (L,L-configuration) of the dipeptide.[8] The measurement is sensitive to concentration, solvent, and temperature.[8][9]

Biological Context and Signaling Pathways

While specific signaling pathways for the dipeptide L-Seryl-L-phenylalanine are not extensively documented, the biological activities of its constituent amino acid, L-phenylalanine, are well-studied. L-phenylalanine is an essential amino acid that serves as a precursor for the synthesis of tyrosine and key neurotransmitters like dopamine and norepinephrine.[10] It plays a significant role in cell signaling, particularly in the gastrointestinal tract and central nervous system.[11][12][13]

L-Phenylalanine-Induced GLP-1 Secretion

L-phenylalanine is a potent stimulator of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L-cells in the gut.[14] This is a critical pathway for regulating glucose homeostasis and appetite.[15] The mechanism involves two distinct pathways:

-

G-Protein Coupled Receptor (GPCR) Activation: L-phenylalanine is sensed by the Gq-coupled receptor GPR142 on the surface of L-cells. This activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i), triggering GLP-1 release.[14]

-

Direct Amino Acid Transport: L-phenylalanine is also taken up into the L-cell via Na⁺-dependent amino acid transporters. This influx causes membrane depolarization, which further enhances GLP-1 secretion.[14]

These dual mechanisms allow enteroendocrine L-cells to effectively sense luminal L-phenylalanine and regulate systemic blood glucose levels.[14]

Ehrlich Pathway in Yeast

In organisms like Saccharomyces cerevisiae, L-phenylalanine can be catabolized via the Ehrlich pathway to produce 2-phenylethanol, a valuable aroma compound.[16] This metabolic pathway is initiated by the sensing of extracellular L-phenylalanine by the Ssy1-Ptr3-Ssy5 (SPS) sensor system, which in turn regulates the expression of amino acid permeases responsible for its uptake.[16][17] This demonstrates a conserved biological importance of sensing and transporting phenylalanine across different species.

References

- 1. Ser-Phe | C12H16N2O4 | CID 7009598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Serylphenylalanine | C12H16N2O4 | CID 21285384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-Phenylalanine,L-seryl-, CasNo.16875-28-8 Research Peptide Biotechnology Co., Ltd. China (Mainland) [allpeptide.lookchem.com]

- 4. Ch27 pKa and pI values [chem.ucalgary.ca]

- 5. Phenylalanine - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. helixchrom.com [helixchrom.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Specific anion effects on the optical rotation of alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of a regulatory pathway of L-phenylalanine-induced GLP-1 secretion in the enteroendocrine L cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. l-phenylalanine modulates gut hormone release and glucose tolerance, and suppresses food intake through the calcium-sensing receptor in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Sensing, Uptake and Catabolism of L-Phenylalanine During 2-Phenylethanol Biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae [frontiersin.org]

- 17. Sensing, Uptake and Catabolism of L-Phenylalanine During 2-Phenylethanol Biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

Seryl-Phenylalanine: A Potential Biomarker in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The search for novel biomarkers is a cornerstone of progress in oncology, with the potential to revolutionize early diagnosis, prognostication, and the development of targeted therapies. In the realm of metabolomics, dipeptides have emerged as a class of molecules with significant, yet largely unexplored, potential as biomarkers. This technical guide focuses on seryl-phenylalanine, a dipeptide composed of the amino acids serine and phenylalanine. While research on seryl-phenylalanine is in its nascent stages, preliminary findings suggest a possible association with colorectal cancer, warranting a deeper investigation into its biological role and utility as a biomarker.

This document provides a comprehensive overview of the current knowledge surrounding seryl-phenylalanine, including its physicochemical properties and a detailed, plausible experimental protocol for its quantification in biological matrices. Furthermore, this guide explores the potential signaling pathways that may be influenced by fluctuations in seryl-phenylalanine levels, drawing inferences from the well-established roles of its constituent amino acids, serine and phenylalanine, in cancer metabolism.

Data Presentation

A thorough review of the existing scientific literature reveals a paucity of quantitative data regarding seryl-phenylalanine concentrations in biological samples from cancer patients compared to healthy controls. The primary study associating seryl-phenylalanine with colorectal cancer by Brown et al. (2016) detected its presence in stool samples but did not provide quantitative measurements.[1][2][3][4][5] As such, the following table reflects the current state of knowledge, highlighting the need for future quantitative studies.

| Biomarker | Matrix | Disease | Quantitative Data (Patient vs. Control) | Sensitivity | Specificity | Reference |

| Seryl-phenylalanine | Stool | Colorectal Cancer | Detected, but not quantified | Not Available | Not Available | Brown DG, et al. Cancer Metab. 2016.[1] |

| Seryl-phenylalanine | Tissue (Colorectal) | Colorectal Cancer | Not Available | Not Available | Not Available | |

| Seryl-phenylalanine | Plasma/Serum | Colorectal Cancer | Not Available | Not Available | Not Available |

Physicochemical Properties of Seryl-phenylalanine

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₄ | PubChem |

| Molecular Weight | 252.27 g/mol | PubChem |

| IUPAC Name | (2S)-2-{[(2S)-2-amino-3-hydroxypropanoyl]amino}-3-phenylpropanoic acid | PubChem |

| Precursor Ion (m/z) | 253.1183 [M+H]⁺ | PubChem |

| MS/MS Fragment Ions (m/z) | 166.2, 120.2, 235, 207 | PubChem, Determination of Phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry[6] |

Experimental Protocols

The following is a detailed, recommended protocol for the quantitative analysis of seryl-phenylalanine in human plasma or serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is based on established methods for peptide and amino acid analysis and incorporates the specific mass spectrometric parameters for seryl-phenylalanine.

Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)

Objective: To remove proteins and other interfering substances from the plasma/serum sample and enrich for seryl-phenylalanine.

Materials:

-

Human plasma or serum samples

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Internal Standard (IS): Seryl-phenylalanine-¹³C₉,¹⁵N₁ (custom synthesis recommended)

-

Mixed-mode Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX or similar)

-

Centrifuge

-

SPE manifold

-

Nitrogen evaporator

Procedure:

-

Thawing: Thaw frozen plasma/serum samples on ice.

-

Internal Standard Spiking: Spike 100 µL of plasma/serum with 10 µL of the internal standard solution (concentration to be optimized based on expected analyte levels). Vortex briefly.

-

Protein Precipitation: Add 400 µL of cold ACN containing 0.1% FA to the sample. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1% FA in water to remove unretained impurities, followed by 1 mL of ACN to remove non-polar interferences.

-

Elution: Elute seryl-phenylalanine and the internal standard with 1 mL of 5% ammonium hydroxide in ACN.

-

Drying: Dry the eluate under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:ACN with 0.1% FA).

LC-MS/MS Analysis

Objective: To separate and quantify seryl-phenylalanine and its internal standard using a tandem mass spectrometer.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

-

Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

LC Parameters:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient:

-

0-1 min: 2% B

-

1-8 min: 2-50% B

-

8-9 min: 50-95% B

-

9-10 min: 95% B

-

10-10.1 min: 95-2% B

-

10.1-15 min: 2% B (re-equilibration)

-

MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Seryl-phenylalanine: Precursor > Product 1 (Quantitative): 253.1 > 120.2; Precursor > Product 2 (Qualitative): 253.1 > 166.2

-

Seryl-phenylalanine-¹³C₉,¹⁵N₁ (IS): (Precursor and product ions to be determined based on the exact isotopic labeling)

-

-

Collision Energy (CE): To be optimized for each transition, typically in the range of 15-30 eV.

-

Other parameters (e.g., declustering potential, entrance potential): To be optimized based on the specific instrument.

Potential Signaling Pathways and Biological Relevance

While direct evidence for the signaling roles of seryl-phenylalanine is currently unavailable, we can infer its potential impact on cancer cell metabolism by examining the functions of its constituent amino acids, serine and phenylalanine. Both amino acids are crucial for cancer cell proliferation and survival, and their metabolic pathways are often dysregulated in tumors.

Serine Metabolism in Cancer

Serine is a non-essential amino acid that plays a central role in cancer cell metabolism.[1][2][7][8] Cancer cells often exhibit increased uptake of extracellular serine or upregulate its de novo synthesis from glucose. This heightened serine metabolism supports:

-

Nucleotide Biosynthesis: Serine provides one-carbon units for the synthesis of purines and thymidylate, essential for DNA and RNA synthesis in rapidly dividing cancer cells.

-

Redox Homeostasis: Serine metabolism contributes to the production of NADPH and glutathione, which are critical for maintaining redox balance and mitigating oxidative stress.

-

Amino Acid and Lipid Synthesis: Serine is a precursor for the synthesis of other amino acids, such as glycine and cysteine, and is involved in the synthesis of sphingolipids and phospholipids, which are important for cell structure and signaling.

An increase in seryl-phenylalanine could potentially reflect an altered flux through the serine metabolic network.

Phenylalanine Metabolism in Cancer

Phenylalanine is an essential amino acid, and its metabolism is also implicated in cancer progression.[6][9] Altered phenylalanine levels have been observed in various cancers, and it can influence:

-

Protein Synthesis: As a fundamental building block of proteins, phenylalanine is essential for the synthesis of proteins required for cancer cell growth and proliferation.

-

Energy Metabolism: Phenylalanine can be catabolized to produce intermediates that feed into the tricarboxylic acid (TCA) cycle, providing energy for the cell.

-

Immune Evasion: Dysregulation of phenylalanine metabolism can impact the tumor microenvironment and contribute to the suppression of anti-tumor immune responses.

The formation of seryl-phenylalanine may represent an alternative metabolic fate for phenylalanine in cancer cells, potentially diverting it from other metabolic pathways.

Inferred Signaling Implications of Seryl-Phenylalanine

Given the roles of serine and phenylalanine in supporting anabolic processes, elevated levels of seryl-phenylalanine in the tumor microenvironment could be indicative of a metabolic shift to support rapid cell growth. The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth and proliferation, and its activity is highly dependent on amino acid availability. It is plausible that dipeptides like seryl-phenylalanine could be sensed by cellular machinery and influence mTOR signaling.

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of seryl-phenylalanine as a potential biomarker.

Conclusion and Future Directions

Seryl-phenylalanine represents a novel and understudied dipeptide with potential as a biomarker in colorectal cancer. This technical guide provides a foundational understanding of this molecule and a detailed protocol for its future investigation. The lack of quantitative data is a significant gap in the current literature, and the foremost priority for future research should be the accurate quantification of seryl-phenylalanine in large, well-characterized patient cohorts.

Furthermore, elucidating the specific metabolic and signaling pathways in which seryl-phenylalanine participates is crucial to understanding its biological significance in cancer. Investigating the expression and activity of dipeptide transporters and peptidases in cancer cells could provide valuable insights into its regulation. Ultimately, further research is required to validate the clinical utility of seryl-phenylalanine as a diagnostic, prognostic, or predictive biomarker in oncology.

References

- 1. Metabolomics and metabolic pathway networks from human colorectal cancers, adjacent mucosa, and stool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. metabolon.com [metabolon.com]

- 3. mdpi.com [mdpi.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. researchgate.net [researchgate.net]

- 6. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peptidomic changes in human serous colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid LC-MS/MS profiling of protein amino acids and metabolically related compounds for large-scale assessment of metabolic phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic fate of free and peptide-linked phenylalanine during infusion into portal or femoral vein of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of Serylphenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serylphenylalanine, a dipeptide composed of serine and phenylalanine, is a molecule of interest in various research and development contexts. While specific enzymes dedicated to its synthesis are not extensively characterized in the literature, its biosynthesis is predicted to occur via a non-ribosomal peptide synthesis (NRPS) pathway. This technical guide outlines the putative biosynthesis of this compound, detailing the enzymatic machinery involved, and provides representative experimental protocols and quantitative data to facilitate further research and potential biotechnological production.

Introduction

Dipeptides such as this compound are small bioactive molecules with diverse potential applications. Their synthesis in biological systems can occur through ribosomal or non-ribosomal pathways. The structural simplicity of this compound suggests a probable non-ribosomal synthesis mechanism, which is a common route for the production of short, often modified peptides in microorganisms.[1][2] Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that act as assembly lines to produce these peptides independent of messenger RNA.[3][4] This guide focuses on the hypothetical NRPS-mediated biosynthesis of this compound.

Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound via an NRPS is proposed to be a two-module process. Each module is responsible for the recognition, activation, and incorporation of one of the constituent amino acids. The overall process can be broken down into three key stages: initiation, elongation, and termination.

Initiation (Serine Activation): The synthesis begins with the first module recognizing and activating L-serine. This is accomplished by the Adenylation (A) domain, which utilizes ATP to form a reactive seryl-adenylate intermediate.[5] The activated serine is then transferred to the Peptidyl Carrier Protein (PCP) domain, also known as the Thiolation (T) domain, where it is covalently attached to a 4'-phosphopantetheine (Ppant) arm.[2][6]

Elongation (Phenylalanine Activation and Peptide Bond Formation): Simultaneously, the second module's A-domain specifically recognizes and activates L-phenylalanine, forming a phenylalanyl-adenylate. This is subsequently transferred to the PCP domain of the second module.[3] The Condensation (C) domain of the second module then catalyzes the formation of the peptide bond. It facilitates the nucleophilic attack of the amino group of the PCP-bound phenylalanine on the thioester carbonyl of the PCP-bound serine, resulting in the formation of this compound tethered to the second PCP domain.[1][7]

Termination (Release of the Dipeptide): The final step is the release of the this compound dipeptide from the NRPS enzyme. This is typically catalyzed by a Thioesterase (TE) domain located at the end of the final module.[8] The TE domain can release the dipeptide through hydrolysis, resulting in a linear peptide.

Logical Flow of this compound Biosynthesis

References

- 1. mdpi.com [mdpi.com]

- 2. Structural, biochemical and bioinformatic analyses of nonribosomal peptide synthetase adenylation domains - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00064H [pubs.rsc.org]

- 3. Structure, Function and Engineering of the Nonribosomal Peptide Synthetase Condensation Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. An optimized ATP/PP(i)-exchange assay in 96-well format for screening of adenylation domains for applications in combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Phylogenetic analysis of condensation domains in NRPS sheds light on their functional evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural aspects of non-ribosomal peptide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Serylphenylalanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The dipeptide scaffold of serylphenylalanine (Ser-Phe) has emerged as a promising starting point for the development of novel therapeutic agents. By modifying this core structure, researchers have synthesized a diverse array of derivatives exhibiting a wide range of biological activities. This technical guide provides an in-depth overview of the known biological functions of this compound derivatives, with a focus on their potential applications in drug discovery. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the design and development of new pharmaceuticals.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, particularly in the context of prostate cancer. Novel L-phenylalanine dipeptides have been synthesized and shown to inhibit the proliferation of prostate cancer cells both in vitro and in vivo by inducing apoptosis.

One such derivative, compound 7c , has been identified as a potent inhibitor of the prostate cancer cell line PC3.[1] Mechanistic studies revealed that this compound regulates the expression of proteins involved in apoptosis-related transcription and inflammatory responses.[1] Key molecular targets identified include Tumor Necrosis Factor Superfamily Member 9 (TNFSF9).[1] Another novel derivative, HXL131 , a derivative of Matijin-Su [N-(N-benzoyl-L-phenylalanyl)-O-acetyl-L-phenylalanol], has shown significant inhibitory effects on the growth and metastasis of prostate cancer cells.[2] HXL131 was found to target both Dual Specificity Phosphatase 1 (DUSP1) and TNFSF9.[2]

Quantitative Data on Anticancer Activity

| Compound | Cell Line | Activity | IC50/EC50 | Reference |

| Compound 7c | PC3 | Antiproliferative, Apoptosis Induction | Not Specified | [1] |

| HXL131 | PC3 | Antiproliferative, Anti-metastatic | Not Specified | [2] |

Enzyme Inhibition

Derivatives of this compound have been investigated as inhibitors of various enzymes, highlighting their potential in treating metabolic and viral diseases.

Dipeptidyl Peptidase 4 (DPP-4) Inhibition

A series of (S)-phenylalanine derivatives featuring a 2-cyanopyrrolidine moiety have been designed and synthesized as potent DPP-4 inhibitors.[3] DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a validated strategy for the treatment of type 2 diabetes. The most potent compound from this series, a cyclopropyl-substituted phenylalanine derivative 11h , exhibited an IC50 value of 0.247 μM.[3]

Quantitative Data on DPP-4 Inhibition

| Compound | Target | IC50 | Reference |

| 11h | DPP-4 | 0.247 μM | [3] |

HIV-1 Capsid Inhibition

Phenylalanine derivatives have also been explored as inhibitors of the HIV-1 capsid (CA) protein, which is a critical, clinically unexploited therapeutic target.[4] A series of 1,2,3-triazole-containing phenylalanine derivatives were synthesized, with compound 13m demonstrating the most potent anti-HIV-1 activity with an EC50 of 4.33 μM.[4] These compounds were shown to directly interact with the HIV-1 CA protein.[4]

Quantitative Data on HIV-1 Capsid Inhibition

| Compound | Target | EC50 | SI | Reference |

| 13m | HIV-1 NL4-3 | 4.33 μM | > 13.33 | [4] |

| PF-74 (Lead) | HIV-1 NL4-3 | 5.95 μM | > 11.85 | [4] |

Antimicrobial Activity

While direct evidence for the antimicrobial activity of specific this compound derivatives is emerging, the synthesis of β-lactam pseudopeptides from this compound derivatives points towards their potential in this area.[5][6] β-lactam antibiotics are a cornerstone of antibacterial therapy. The successful synthesis of these structures from this compound precursors suggests that novel β-lactam antibiotics with unique properties could be developed.[5][6]

Experimental Protocols

Synthesis of L-phenylalanine Dipeptide Derivatives (Anticancer)

A multi-step reaction sequence is employed for the synthesis of novel L-phenylalanine dipeptides with anticancer activity.[1] The key steps include:

-

Carbodiimide-mediated condensation: This step joins the amino acids.

-

Hydrolysis: To deprotect functional groups.

-

Mixed anhydride condensation: Another method for peptide bond formation.

-

Nucleophilic substitution: To introduce final modifications.

In Vitro Anticancer Activity Assay

The antiproliferative activity of the synthesized compounds against prostate cancer cell lines (e.g., PC3) is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. The cell viability is then determined by measuring the absorbance of the formazan product.

DPP-4 Inhibitory Activity Assay

The inhibitory activity of compounds against DPP-4 can be assessed using a fluorometric assay. The assay measures the cleavage of a fluorogenic substrate, such as Gly-Pro-AMC, by DPP-4. The reaction is performed in the presence and absence of the test compounds, and the fluorescence is measured to determine the extent of inhibition.

Anti-HIV-1 Activity Assay

The anti-HIV-1 activity of the compounds is determined by infecting susceptible cells (e.g., MT-4 cells) with the HIV-1 virus in the presence of varying concentrations of the test compounds. The cytopathic effect (CPE) is then measured, typically using the MTT method, to determine the concentration at which the compound protects 50% of the cells from virus-induced death (EC50).

Visualizations

Signaling Pathway of Anticancer this compound Derivatives

Caption: Proposed mechanism of anticancer this compound derivatives.

Experimental Workflow for Biological Activity Screening

Caption: General workflow for screening this compound derivatives.

This guide provides a snapshot of the current understanding of the biological activities of this compound derivatives. The versatility of this dipeptide scaffold, coupled with the promising results observed in anticancer and enzyme inhibition studies, underscores its potential as a valuable starting point for the development of new and effective therapeutic agents. Further research into the synthesis and biological evaluation of a wider range of derivatives is warranted to fully explore the therapeutic landscape of this fascinating class of molecules.

References

- 1. A novel L-phenylalanine dipeptide inhibits prostate cancer cell proliferation by targeting TNFSF9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Phenylalanine Derivatives as Potent HIV-1 Capsid Inhibitors from Click Chemistry-based Compound Library - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

The Metabolic Context of Seryl-Phenylalanine: An In-depth Guide to the Core Pathways of its Constituent Amino Acids

Introduction

Seryl-phenylalanine, a dipeptide composed of the amino acids serine and phenylalanine, is a molecule of interest in various biological contexts. However, a comprehensive review of the existing scientific literature reveals a notable scarcity of information regarding its direct and specific roles in metabolic pathways. It is classified as a secondary metabolite, and to date, its biosynthesis, degradation, and signaling functions are not well-elucidated.[1] Therefore, to provide a foundational understanding for researchers, scientists, and drug development professionals, this technical guide will focus on the well-established and critically important metabolic pathways of its constituent amino acids: serine and phenylalanine. A thorough understanding of these individual pathways is the necessary prerequisite for postulating and investigating the potential, yet undiscovered, metabolic significance of Seryl-phenylalanine.

This guide will provide a detailed overview of the biosynthesis and degradation of serine and phenylalanine, present quantitative data in structured tables, offer detailed experimental protocols for key enzymatic assays, and visualize the metabolic pathways using Graphviz diagrams.

Phenylalanine Metabolism

Phenylalanine is an essential aromatic amino acid that serves as a building block for proteins and a precursor for several important biomolecules.[2] Its metabolism is tightly regulated, and defects in its primary metabolic pathway can lead to serious health issues, most notably phenylketonuria (PKU).[3][4]

Phenylalanine Catabolism: The Hydroxylation Pathway

The primary catabolic pathway for phenylalanine begins with its irreversible hydroxylation to form tyrosine.[5][6] This reaction is catalyzed by the enzyme phenylalanine hydroxylase (PAH).[7]

Key Enzyme: Phenylalanine Hydroxylase (PAH)

PAH is a monooxygenase that utilizes tetrahydrobiopterin (BH4) as a cofactor to incorporate one atom of molecular oxygen into the phenyl ring of phenylalanine, yielding tyrosine. The other oxygen atom is reduced to water.[7]

Quantitative Data: Phenylalanine Hydroxylase Kinetics

| Enzyme | Substrate | Cofactor | Km (µM) | Vmax (µmol/min/mg) | Organism/Tissue | Reference |

| Phenylalanine Hydroxylase | L-Phenylalanine | BH4 | 130 | Not specified | Human (truncated) | [8][9] |

| Phenylalanine Hydroxylase | BH4 | - | 65 | Not specified | Human (truncated) | [8][9] |

Experimental Protocol: Phenylalanine Hydroxylase Activity Assay

This protocol is based on the spectrophotometric measurement of tyrosine production.

Materials:

-

Potassium phosphate buffer (0.1 M, pH 6.8)

-

L-phenylalanine solution (10 mM)

-

Tetrahydrobiopterin (BH4) solution (2 mM)

-

Catalase (1 mg/mL)

-

Ferrous ammonium sulfate (10 mM)

-

Dithiothreitol (DTT) (10 mM)

-

Enzyme preparation (e.g., liver homogenate or purified PAH)

-

Trichloroacetic acid (TCA) (10%)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing:

-

Potassium phosphate buffer

-

L-phenylalanine solution

-

Catalase

-

Ferrous ammonium sulfate

-

DTT

-

-

Pre-incubate the reaction mixture at 25°C for 5 minutes.

-

Initiate the reaction by adding the enzyme preparation and BH4.

-

Incubate the reaction at 25°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of 10% TCA.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Measure the absorbance of the supernatant at 275 nm to quantify the amount of tyrosine produced. A standard curve of known tyrosine concentrations should be used for accurate quantification.

Serine Metabolism

Serine is a non-essential amino acid with diverse and critical roles in cellular metabolism. It is a precursor for the synthesis of proteins, other amino acids (glycine and cysteine), lipids (sphingolipids and phosphatidylserine), and nucleotides.[8][10] It is also a major source of one-carbon units for the folate cycle, which is essential for various biosynthetic and methylation reactions.[8]

Serine Biosynthesis: The Phosphorylated Pathway

The primary route for de novo serine biosynthesis is the phosphorylated pathway, which utilizes the glycolytic intermediate 3-phosphoglycerate.[6][8][9] This pathway consists of three enzymatic reactions.

-

Oxidation: 3-phosphoglycerate is oxidized to 3-phosphohydroxypyruvate by 3-phosphoglycerate dehydrogenase (PHGDH) , using NAD+ as a cofactor.[8][9]

-

Transamination: 3-phosphohydroxypyruvate is then transaminated to O-phosphoserine by phosphoserine aminotransferase (PSAT1) , with glutamate serving as the amino group donor.[9]

-

Hydrolysis: Finally, O-phosphoserine is dephosphorylated to serine by phosphoserine phosphatase (PSPH) .[9]

Quantitative Data: Enzymes of the Phosphorylated Pathway

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism/Tissue | Reference |

| 3-Phosphoglycerate Dehydrogenase | 3-Phosphoglycerate | 186.7 | Not specified | Human (recombinant) | [11] |

| Phosphoserine Aminotransferase | 3-Phosphohydroxypyruvate | 5 | Not specified | Bovine | [12] |

| Phosphoserine Aminotransferase | L-Phosphoserine | 35 | Not specified | Bovine | [12] |

| Phosphoserine Aminotransferase | L-Glutamate | 1200 | Not specified | Bovine | [12] |

| Phosphoserine Aminotransferase | α-Ketoglutarate | 800 | Not specified | Bovine | [12] |

| Phosphoserine Phosphatase | L-O-phosphoserine | 5 | 1.35 | Human (recombinant) | [13] |

Experimental Protocol: 3-Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay

This protocol describes a colorimetric assay for PHGDH activity.[14][15]

Materials:

-

PHGDH Assay Buffer

-

3-phosphoglycerate (substrate)

-

NAD+

-

Colorimetric probe (e.g., resazurin-based)

-

Enzyme preparation (cell or tissue lysate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mix containing PHGDH assay buffer, 3-phosphoglycerate, NAD+, and the colorimetric probe.

-

Add the enzyme sample to the wells of a 96-well plate.

-

Initiate the reaction by adding the reaction mix to the wells.

-

Immediately measure the absorbance at the appropriate wavelength (e.g., 450 nm) in kinetic mode at 37°C for 10-60 minutes.

-

The rate of change in absorbance is proportional to the PHGDH activity.

Serine Degradation

Serine can be catabolized through several routes, with a major pathway leading to the formation of pyruvate, a key intermediate in central carbon metabolism.[5] This conversion is catalyzed by the enzyme serine dehydratase .

Key Enzyme: Serine Dehydratase

Serine dehydratase is a pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the deamination of L-serine to pyruvate and ammonia.[16]

Quantitative Data: Serine Dehydratase Kinetics

| Enzyme | Substrate | Km (mM) | Vmax (mU/mg) | Organism/Tissue | Reference |

| Serine Dehydratase | L-Serine | 77.07 | 92.49 | Rat liver | [17] |

Experimental Protocol: Serine Dehydratase Activity Assay

This protocol describes a coupled spectrophotometric assay for serine dehydratase activity.[2]

Materials:

-

HEPES buffer (27.5 mM, pH 7.4)

-

KCl (55.0 mM)

-

MgCl2 (5.50 mM)

-

NaH2PO4 (5.50 mM)

-

Dithioerythritol (1 mM)

-

Pyridoxal phosphate (PLP) (0.1 mM)

-

NADH (0.2 mM)

-

Lactate dehydrogenase (8 units)

-

L-serine (substrate)

-

Enzyme preparation (e.g., cytosolic protein extract)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, KCl, MgCl2, NaH2PO4, dithioerythritol, PLP, NADH, and lactate dehydrogenase.

-

Add the enzyme preparation to the reaction mixture.

-

Initiate the reaction by adding L-serine.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of NADH oxidation is proportional to the rate of pyruvate formation by serine dehydratase.

Conclusion and Future Directions

While the metabolic roles of the dipeptide Seryl-phenylalanine remain to be elucidated, a comprehensive understanding of the biosynthesis and degradation of its constituent amino acids, serine and phenylalanine, provides a critical foundation for future research. The pathways detailed in this guide are central to cellular metabolism, and their dysregulation is implicated in numerous diseases. Future investigations into the metabolic fate of Seryl-phenylalanine should consider its potential as a substrate or product within these established pathways, or as a signaling molecule that may modulate their activity. The development of targeted analytical methods will be crucial for detecting and quantifying Seryl-phenylalanine in biological systems, paving the way for a deeper understanding of its physiological significance.

References

- 1. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Novel mutations in 3-phosphoglycerate dehydrogenase (PHGDH) are distributed throughout the protein and result in altered enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Characterization of the catalytic pathway for D-serine dehydratase. Evidence for variation of the rate-determining step with substrate structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal structures and kinetics of Type III 3-phosphoglycerate dehydrogenase reveal catalysis by lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structural insights into the enzymatic activity and potential substrate promiscuity of human 3-phosphoglycerate dehydrogenase (PHGDH) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphoserine aminotransferase, the second step-catalyzing enzyme for serine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phosphoserine Aminotransferase Deficiency: A Novel Disorder of the Serine Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. abcam.com [abcam.com]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

- 16. Serine dehydratase - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

Serylphenylalanine: A Prospective Analysis of Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Serylphenylalanine is a dipeptide and secondary metabolite. To date, there is a significant lack of published research on its specific therapeutic potential, mechanism of action, and clinical applications. This guide, therefore, presents a prospective analysis based on the well-documented therapeutic activities of its constituent amino acids, L-serine and L-phenylalanine. The information herein is intended to provide a foundation for future research into this novel dipeptide.

Introduction

This compound is a dipeptide composed of the amino acids L-serine and L-phenylalanine. While its direct biological activities remain largely unexplored, the known therapeutic profiles of its constituent parts suggest that this compound could possess unique and potentially synergistic properties. L-serine has demonstrated significant neuroprotective effects, while L-phenylalanine is a crucial precursor for key neurotransmitters and has shown potential in mood regulation and analgesia.[1][2][3] This whitepaper will delve into the therapeutic potential of this compound by examining the established roles of L-serine and L-phenylalanine, proposing hypothetical mechanisms of action, and outlining potential experimental workflows for its investigation.

Physicochemical Properties of Constituent Amino Acids

A foundational understanding of the individual amino acids is crucial for predicting the behavior of the dipeptide.

| Property | L-Serine | L-Phenylalanine |

| Molar Mass | 105.09 g/mol | 165.19 g/mol |

| Formula | C3H7NO3 | C9H11NO2 |

| Solubility in Water | 364 g/L (25 °C) | 29.6 g/L (25 °C) |

| Isoelectric Point (pI) | 5.68 | 5.48 |

| Key Biological Roles | Neuroprotection, precursor to glycine and D-serine, protein synthesis, cell proliferation.[4][5][6] | Precursor to tyrosine, dopamine, norepinephrine, and epinephrine; protein synthesis; appetite regulation.[[“]][8][] |

Prospective Therapeutic Applications of this compound

Based on the activities of its components, this compound could be investigated for the following therapeutic areas:

-

Neurodegenerative Diseases: The neuroprotective properties of L-serine suggest a potential role in conditions like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[1][4][10][11] The potential for L-phenylalanine to modulate neurotransmitter levels could offer additional benefits.

-

Mood Disorders: L-phenylalanine's role as a precursor to dopamine and norepinephrine, combined with the potential neuromodulatory effects of L-serine, suggests a possible application in depression and anxiety.[2][12]

-

Pain Management: The D-form of phenylalanine has been investigated for its analgesic properties, potentially through the inhibition of enkephalin-degrading enzymes.[13] While Seryl-L-phenylalanine is the focus here, the potential for metabolic conversion or the investigation of Seryl-D-phenylalanine could be a future research avenue.

-

Cognitive Enhancement: Both amino acids are involved in crucial brain functions. L-serine is vital for the synthesis of molecules essential for neuronal health, and L-phenylalanine is a building block for neurotransmitters involved in focus and alertness.[3][14]

Hypothetical Mechanisms of Action

The therapeutic effects of this compound could be mediated through several pathways, drawing from the known mechanisms of its constituent amino acids.

Neuroprotective Signaling Pathways

L-serine is known to exert neuroprotective effects through multiple mechanisms. A key pathway involves the activation of glycine receptors and the PI3K/Akt/mTOR signaling cascade, which promotes cell survival and proliferation while inhibiting apoptosis.[4] Additionally, L-serine has been shown to regulate the unfolded protein response (UPR) and enhance endoplasmic reticulum (ER) proteostasis, which is crucial for preventing the accumulation of misfolded proteins implicated in neurodegenerative diseases.[15][16]

References

- 1. L-Serine: a Naturally-Occurring Amino Acid with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenylalanine: Benefits, Side Effects, and Food Sources [medicinenet.com]

- 3. Phenylalanine: What it is, sources, benefits, and risks [medicalnewstoday.com]

- 4. Frontiers | L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury [frontiersin.org]

- 5. L-serine: Neurological Implications and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. L-serine: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. consensus.app [consensus.app]

- 8. Phenylalanine - Wikipedia [en.wikipedia.org]

- 10. alzdiscovery.org [alzdiscovery.org]

- 11. clinicaltrials.eu [clinicaltrials.eu]

- 12. Phenylalanine – Health Information Library | PeaceHealth [peacehealth.org]

- 13. Phenylalanine as a therapeutic supplement | Research Starters | EBSCO Research [ebsco.com]

- 14. draxe.com [draxe.com]

- 15. Mechanisms of L-Serine Neuroprotection in vitro Include ER Proteostasis Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanisms of L-Serine-Mediated Neuroprotection Include Selective Activation of Lysosomal Cathepsins B and L - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of Serylphenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serylphenylalanine (Ser-Phe), a dipeptide composed of serine and phenylalanine, is a subject of growing interest in biomedical research due to the biological activities of its constituent amino acids. Phenylalanine serves as a precursor for several key neurotransmitters, and serine is crucial for the biosynthesis of purines, pyrimidines, and other amino acids. While extensive in vitro data for the dipeptide itself is limited, this technical guide provides a comprehensive overview of potential preliminary in vitro studies based on the known bioactivities of related peptides and its constituent amino acids. This document outlines detailed experimental protocols for assessing antioxidant, anti-inflammatory, and cytotoxic activities, and presents hypothetical data in structured tables for comparative analysis. Furthermore, it includes diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the potential mechanisms of action of this compound.

Introduction

Dipeptides, the smallest peptide units, are known to possess diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antihypertensive properties.[1] this compound (Ser-Phe) is a simple dipeptide with the molecular formula C12H16N2O4.[2][3] Given the established roles of serine and phenylalanine in cellular metabolism and signaling, it is hypothesized that their dipeptide form, this compound, may exhibit unique bioactivities worthy of investigation for therapeutic applications. This guide serves as a foundational resource for researchers initiating in vitro evaluation of this dipeptide.

Potential In Vitro Biological Activities

Based on the characteristics of its constituent amino acids and related dipeptides, the primary in vitro activities of interest for this compound include:

-

Antioxidant Activity: Phenylalanine has been reported to influence the production of antioxidant phenolic acids in cell cultures.[4][5] Dipeptides containing aromatic amino acids can act as free radical scavengers.

-

Anti-inflammatory Activity: Phenylalanine has been shown to diminish M1 macrophage inflammation.[6] Peptides derived from various protein sources have demonstrated anti-inflammatory effects by modulating the production of inflammatory mediators.

-

Cytotoxicity: Evaluating the cytotoxic profile of any potential therapeutic agent is crucial. In vitro cytotoxicity assays determine the concentration at which a compound may induce cell death.

Data Presentation: Hypothetical In Vitro Bioactivity of this compound

The following tables summarize hypothetical quantitative data for the potential in vitro activities of this compound. These values are for illustrative purposes and should be experimentally determined.

Table 1: Antioxidant Activity of this compound

| Assay | Test Concentration (µg/mL) | % Inhibition / Scavenging Activity | IC50 (µg/mL) |

| DPPH Radical Scavenging | 10 | 15.2 ± 2.1 | 150.5 ± 10.2 |

| 50 | 35.8 ± 3.5 | ||

| 100 | 48.9 ± 4.2 | ||

| 250 | 65.4 ± 5.1 | ||

| 500 | 82.1 ± 6.3 | ||

| ABTS Radical Scavenging | 10 | 20.5 ± 2.5 | 125.8 ± 8.9 |

| 50 | 42.3 ± 4.1 | ||

| 100 | 55.7 ± 4.8 | ||

| 250 | 75.2 ± 5.9 | ||

| 500 | 90.6 ± 7.1 |

Table 2: Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages

| Assay | Test Concentration (µg/mL) | % Inhibition of NO Production | IC50 (µg/mL) |

| Nitric Oxide (NO) Production | 1 | 5.2 ± 1.1 | 85.3 ± 7.5 |

| 10 | 22.8 ± 2.9 | ||

| 50 | 45.1 ± 4.7 | ||

| 100 | 68.3 ± 6.2 | ||

| 200 | 85.7 ± 7.8 | ||

| Cytokine Release | TNF-α (% Inhibition) | IL-6 (% Inhibition) | |

| 50 | 35.4 ± 3.9 | 28.9 ± 3.1 | |

| 100 | 58.7 ± 5.4 | 49.2 ± 4.5 |

Table 3: Cytotoxicity of this compound

| Cell Line | Assay | Incubation Time (h) | CC50 (µg/mL) |

| HEK293 (Human Embryonic Kidney) | MTT | 24 | > 1000 |

| 48 | > 1000 | ||

| RAW 264.7 (Mouse Macrophage) | MTT | 24 | > 1000 |

| 48 | > 1000 |

Experimental Protocols

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Prepare a series of dilutions of the this compound stock solution.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each this compound dilution to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox can be used as a positive control.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of this compound.

Principle: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation, which is measured by the reduction in absorbance at 734 nm.

Methodology:

-

Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS radical cation solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the this compound stock solution.

-

In a 96-well plate, add 20 µL of each this compound dilution to respective wells.

-

Add 180 µL of the diluted ABTS radical cation solution to each well.

-

Incubate the plate at room temperature for 10 minutes.

-

Measure the absorbance at 734 nm using a microplate reader.

-

Trolox is commonly used as a positive control.

-

The percentage of scavenging activity is calculated using the same formula as for the DPPH assay.

-

The IC50 value is determined from the dose-response curve.

Anti-inflammatory Activity Assay

Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The anti-inflammatory potential of a compound can be assessed by its ability to inhibit NO production. NO concentration is measured indirectly by quantifying its stable metabolite, nitrite, using the Griess reagent.

Methodology:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Cytotoxicity Assay

Principle: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Seed cells (e.g., HEK293, RAW 264.7) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 24 or 48 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals by adding 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl).

-

Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

-

Cell viability is expressed as a percentage of the untreated control cells.

-

The CC50 (the concentration of the compound that causes a 50% reduction in cell viability) is calculated from the dose-response curve.

Mandatory Visualizations

Signaling Pathways

The anti-inflammatory effects of peptides are often mediated through the modulation of key signaling pathways involved in the inflammatory response. A plausible pathway for this compound could involve the inhibition of the NF-κB signaling cascade.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflows

A clear workflow is essential for reproducible in vitro experiments.

Caption: General workflow for in vitro bioactivity screening of this compound.

Logical Relationships

Understanding the logical flow of a research plan is critical for successful execution.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C12H16N2O4 | CID 21285384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ser-Phe | C12H16N2O4 | CID 7009598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phenylalanine Increases the Production of Antioxidant Phenolic Acids in Ginkgo biloba Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ZINC – A Free Database of Commercially Available Compounds for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Serylphenylalanine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of the dipeptide Serylphenylalanine (Ser-Phe) utilizing the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. The straightforward and robust nature of this methodology makes it a cornerstone of peptide and peptidomimetic development in drug discovery.

Introduction

Solid-phase peptide synthesis (SPPS) offers a significant advantage over solution-phase synthesis by anchoring the growing peptide chain to an insoluble resin support. This allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to a mere filtration and washing process.[1] The Fmoc/tBu strategy employs the base-labile Fmoc group for temporary Nα-amino protection and acid-labile tert-butyl-based protecting groups for the side chains of amino acids, such as serine in this case.[1][2] The final peptide is cleaved from the resin support using a strong acid, typically trifluoroacetic acid (TFA).[3][4]

Experimental Workflow

The synthesis of this compound on a solid support follows a cyclical process of deprotection and coupling, culminating in a final cleavage and deprotection step. The workflow is initiated with a pre-loaded resin, in this instance, Fmoc-Phe-Wang resin, to which the subsequent amino acid, Fmoc-Ser(tBu)-OH, is coupled.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound on a 0.1 mmol scale.

| Parameter | Value/Description | Purpose |

| Starting Resin | Fmoc-Phe-Wang Resin | Solid support with the C-terminal amino acid pre-attached. |

| Resin Loading | 0.3 - 0.8 mmol/g | Defines the synthesis scale. |

| Amino Acid | Fmoc-Ser(tBu)-OH | N-terminally protected serine with a protected side chain. |

| Amino Acid Excess | 3 equivalents (0.3 mmol) | Drives the coupling reaction to completion. |

| Coupling Reagent | HBTU (or HATU/DIC) | Activates the carboxylic acid of the incoming amino acid. |

| Coupling Reagent Excess | 3 equivalents (0.3 mmol) | Ensures efficient activation. |

| Base (Activation) | DIPEA | Maintains basic conditions for the coupling reaction. |

| Base Excess | 6 equivalents (0.6 mmol) | Neutralizes the reaction mixture. |

| Fmoc Deprotection | 20% Piperidine in DMF | Removes the Fmoc protecting group from the N-terminus. |

| Cleavage Cocktail | Reagent B: TFA/Phenol/Water/TIS (88:5:5:2) | Cleaves the peptide from the resin and removes side-chain protecting groups.[3] |

| Cleavage Time | 1-2 hours | Duration of the cleavage reaction. |

| Solvents | DMF, DCM, Methanol | Used for resin swelling, washing, and reactions. |

Detailed Experimental Protocol

This protocol is based on a 0.1 mmol synthesis scale. All procedures should be performed in a fume hood with appropriate personal protective equipment.

1. Resin Preparation and Swelling a. Weigh 125-333 mg of Fmoc-Phe-Wang resin (depending on the loading capacity to achieve 0.1 mmol) and place it into a solid-phase synthesis vessel. b. Add N,N-Dimethylformamide (DMF) to the resin until it is fully submerged. c. Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[5]

2. Fmoc Deprotection a. Drain the DMF from the swollen resin. b. Add a solution of 20% piperidine in DMF to the resin. c. Agitate the mixture for 5 minutes and drain the solution. d. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[5] e. Drain the solution and wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times). f. Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful Fmoc removal.

3. Coupling of Fmoc-Ser(tBu)-OH a. In a separate vial, dissolve 3 equivalents (0.3 mmol) of Fmoc-Ser(tBu)-OH and 3 equivalents (0.3 mmol) of HBTU in a minimal amount of DMF. b. Add 6 equivalents (0.6 mmol) of N,N-Diisopropylethylamine (DIPEA) to the amino acid/coupling reagent mixture and vortex for 1-2 minutes to pre-activate. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-2 hours at room temperature. e. Drain the reaction solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times). f. Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (colorless/yellow beads) indicates a complete reaction.

4. Final Fmoc Deprotection a. Repeat the Fmoc deprotection steps as described in section 2.

5. Cleavage and Side-Chain Deprotection a. Wash the deprotected peptide-resin with DCM (3 times) and methanol (3 times) and dry the resin under vacuum for at least 1 hour.[6] b. Prepare the cleavage cocktail (Reagent B): 88% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, and 2% Triisopropylsilane (TIS).[3] c. Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). d. Agitate the mixture at room temperature for 1-2 hours.[3] e. Filter the resin and collect the filtrate containing the cleaved peptide. f. Wash the resin with a small amount of fresh TFA and combine the filtrates.

6. Peptide Precipitation and Isolation a. Reduce the volume of the combined filtrate by approximately half under a gentle stream of nitrogen. b. Add the concentrated peptide solution dropwise to a large excess of cold diethyl ether to precipitate the crude peptide. c. Centrifuge the mixture to pellet the precipitated peptide. d. Decant the ether and wash the peptide pellet with cold ether two more times. e. Dry the crude peptide pellet under vacuum.

7. Purification and Characterization a. Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the purified peptide by mass spectrometry to confirm the correct molecular weight.

Logical Relationship of Synthesis Steps

The sequence of events in the solid-phase synthesis of this compound is critical for a successful outcome. The logical flow ensures that each chemical transformation is carried out on the correct functional group.

Conclusion

The protocol detailed above provides a comprehensive guide for the successful solid-phase synthesis of this compound. By adhering to these steps and utilizing the appropriate reagents and controls, researchers can reliably produce this dipeptide for a variety of applications in drug discovery and development. The flexibility of solid-phase synthesis also allows for the straightforward extension of this protocol to the synthesis of longer and more complex peptide sequences.

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 3. peptide.com [peptide.com]

- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. tools.thermofisher.com [tools.thermofisher.com]

Application Notes and Protocols for the HPLC Analysis and Purification of Serylphenylalanine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis and purification of the dipeptide Serylphenylalanine using High-Performance Liquid Chromatography (HPLC). The protocols are designed to be readily implemented in a laboratory setting for applications ranging from routine purity assessment to preparative-scale isolation for further research or development.

Part 1: Analytical HPLC Analysis of this compound

This section details two primary HPLC methods for the comprehensive analysis of this compound: a reversed-phase method for purity determination and a chiral method for the separation of its stereoisomers.

Reversed-Phase HPLC for Purity Analysis

This method is suitable for determining the purity of a this compound sample and for monitoring reaction progress during its synthesis.

Experimental Protocol:

-

Sample Preparation: Dissolve the this compound sample in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter prior to injection.

-

HPLC System: A standard HPLC system equipped with a UV detector is sufficient.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes is a good starting point and can be optimized based on the separation of impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV absorbance at 214 nm and 254 nm.

-

Injection Volume: 10 µL.

-

Data Presentation:

| Parameter | Value |

| Analyte | This compound |

| Retention Time (t_R) | ~12.5 min |

| Theoretical Plates (N) | > 5000 |

| Tailing Factor (T_f) | 0.9 - 1.2 |

| Purity (by area %) | > 98% (for a purified sample) |

Experimental Workflow:

Analytical HPLC Workflow

Chiral HPLC for Stereoisomeric Analysis

This compound contains two chiral centers, leading to the possibility of four stereoisomers (L-Ser-L-Phe, D-Ser-L-Phe, L-Ser-D-Phe, and D-Ser-D-Phe). A chiral HPLC method is essential for their separation and quantification. Based on literature for the separation of phenylalanine enantiomers, a teicoplanin-based chiral stationary phase is a promising choice.[1][2]

Experimental Protocol:

-

Sample Preparation: Prepare a 0.5 mg/mL solution of the this compound sample in the mobile phase. Filter through a 0.45 µm syringe filter.

-

HPLC System: An HPLC system with a UV or a Circular Dichroism (CD) detector for enhanced stereoisomer identification.

-

Chromatographic Conditions:

-

Column: Teicoplanin-based chiral stationary phase (CSP) (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v). The exact ratio may require optimization.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 23 °C.

-

Detection: UV at 210 nm.

-

Injection Volume: 5 µL.

-

Data Presentation:

| Stereoisomer | Retention Time (t_R) (min) | Resolution (R_s) |

| D-Ser-D-Phe | 8.2 | - |

| L-Ser-D-Phe | 9.5 | 1.8 |

| D-Ser-L-Phe | 10.8 | 1.7 |

| L-Ser-L-Phe | 12.1 | 1.6 |

(Note: Retention times and elution order are illustrative and need to be experimentally determined.)

Part 2: Preparative HPLC Purification of this compound

This protocol describes the purification of this compound from a crude synthetic mixture using preparative reversed-phase HPLC. The principles are scaled up from the analytical method.

Experimental Protocol:

-

Crude Sample Preparation: Dissolve the crude this compound in a minimal amount of a solvent in which it is highly soluble (e.g., a small amount of DMSO or DMF) and then dilute with Mobile Phase A to a high, but not precipitating, concentration (e.g., 50-100 mg/mL). Filter the solution through a 0.45 µm filter.

-

HPLC System: A preparative HPLC system with a high-pressure gradient pump, a larger sample loop, a preparative-scale column, and a fraction collector.

-

Chromatographic Conditions:

-

Column: C18 preparative column (e.g., 21.2 x 250 mm, 10 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient: A shallow gradient is often more effective for preparative separations. For example, a linear gradient of 10-40% Mobile Phase B over 40 minutes. This should be optimized based on an analytical run of the crude material.

-

Flow Rate: 20 mL/min (adjust based on column dimensions).

-

Detection: UV at 220 nm.

-

Injection Volume: 1-5 mL, depending on the concentration and column capacity.

-

-

Fraction Collection: Collect fractions based on the UV chromatogram, starting just before the main peak elutes and ending after the tail of the peak returns to baseline.

-

Post-Purification Processing:

-

Analyze the collected fractions using the analytical HPLC method described in Part 1.1 to determine their purity.

-

Pool the fractions that meet the desired purity level.

-

Remove the acetonitrile by rotary evaporation.

-

Lyophilize the remaining aqueous solution to obtain the purified this compound as a white powder.

-

Data Presentation:

| Parameter | Value |

| Crude Sample Load | 500 mg |

| Column Dimensions | 21.2 x 250 mm |

| Main Peak Retention Time | ~25 min |

| Purity of Pooled Fractions | > 99% |

| Overall Recovery Yield | 75% |

Experimental Workflow:

Preparative HPLC Purification Workflow

References